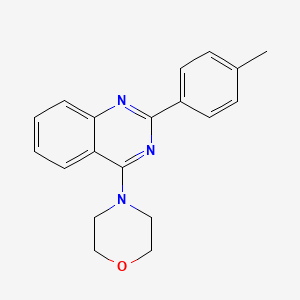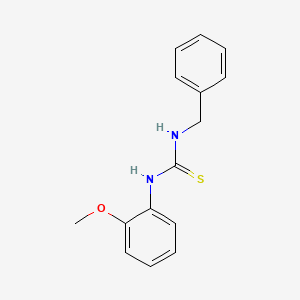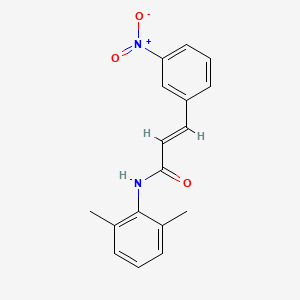
2-(4-methylphenyl)-4-(4-morpholinyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylphenyl)-4-(4-morpholinyl)quinazoline, also known as PD153035, is a synthetic compound that is widely used in scientific research. It belongs to the class of quinazoline-based tyrosine kinase inhibitors and is known to selectively inhibit the activity of epidermal growth factor receptor (EGFR).
作用機序
2-(4-methylphenyl)-4-(4-morpholinyl)quinazoline acts as a competitive inhibitor of EGFR by binding to the ATP-binding site of the receptor. This prevents the receptor from binding to ATP and subsequently inhibits the autophosphorylation of the receptor, which is required for downstream signaling. The inhibition of EGFR activity by 2-(4-methylphenyl)-4-(4-morpholinyl)quinazoline leads to the inhibition of cell proliferation and survival, which is why it is considered a potential anticancer agent.
Biochemical and Physiological Effects
2-(4-methylphenyl)-4-(4-morpholinyl)quinazoline has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and survival, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. In addition, 2-(4-methylphenyl)-4-(4-morpholinyl)quinazoline has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
2-(4-methylphenyl)-4-(4-morpholinyl)quinazoline is a highly selective inhibitor of EGFR and has been extensively used in scientific research to study the role of EGFR in various biological processes. However, one of the limitations of 2-(4-methylphenyl)-4-(4-morpholinyl)quinazoline is its poor solubility in water, which can make it difficult to use in some experimental setups. In addition, 2-(4-methylphenyl)-4-(4-morpholinyl)quinazoline has been shown to have off-target effects on other kinases, which can complicate data interpretation in some experiments.
将来の方向性
There are several future directions for the use of 2-(4-methylphenyl)-4-(4-morpholinyl)quinazoline in scientific research. One potential area of research is the development of more potent and selective EGFR inhibitors based on the structure of 2-(4-methylphenyl)-4-(4-morpholinyl)quinazoline. Another area of research is the investigation of the role of EGFR in non-cancerous diseases such as cardiovascular disease and diabetes. Finally, 2-(4-methylphenyl)-4-(4-morpholinyl)quinazoline can be used in combination with other drugs to enhance their efficacy in cancer treatment.
合成法
2-(4-methylphenyl)-4-(4-morpholinyl)quinazoline can be synthesized using a multistep process that involves the reaction of 4-methylphenylacetonitrile with ethyl bromoacetate, followed by the reaction of the resulting compound with hydrazine hydrate to form 2-(4-methylphenyl) hydrazinecarboxamide. The final step involves the reaction of 2-(4-methylphenyl) hydrazinecarboxamide with 4-(4-morpholinyl)quinazoline-6-amine, resulting in the formation of 2-(4-methylphenyl)-4-(4-morpholinyl)quinazoline.
科学的研究の応用
2-(4-methylphenyl)-4-(4-morpholinyl)quinazoline has been extensively used in scientific research to study the role of EGFR in various biological processes, including cell proliferation, differentiation, and survival. It has been shown to inhibit the activity of EGFR in a dose-dependent manner, leading to the inhibition of downstream signaling pathways such as PI3K/Akt and MAPK/ERK. 2-(4-methylphenyl)-4-(4-morpholinyl)quinazoline has also been used to investigate the role of EGFR in cancer, as overexpression of EGFR is commonly observed in various types of cancer.
特性
IUPAC Name |
4-[2-(4-methylphenyl)quinazolin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-14-6-8-15(9-7-14)18-20-17-5-3-2-4-16(17)19(21-18)22-10-12-23-13-11-22/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFMCJCLCBSLOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6884026 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclohexan]-7(12H)-one](/img/structure/B5764507.png)


![dimethyl 2-[(3-cyclopentylpropanoyl)amino]terephthalate](/img/structure/B5764544.png)
![1-[2-(1-cyclohexen-1-yl)ethyl]-5-(1H-pyrrol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5764550.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5764553.png)


![2-butyl-9-(methoxymethyl)-7-methyl-3-[(4-methylbenzylidene)amino]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5764576.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5764583.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B5764584.png)
![1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate](/img/structure/B5764592.png)
![N,N-dimethyl-2-[(4-methyl-6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide](/img/structure/B5764598.png)
